[1-(3,5-Dimethylphenyl)ethyl](2-methylpropyl)amine
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Overview
Description
1-(3,5-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of a dimethylphenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)ethylamine typically involves the alkylation of 3,5-dimethylphenylacetonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 1-(3,5-Dimethylphenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethylamine: Similar structure but with a different substitution pattern on the phenyl ring.
1-(3,5-Dimethylphenyl)ethylamine: Similar structure but with a different alkyl group attached to the amine.
Uniqueness
1-(3,5-Dimethylphenyl)ethylamine is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methylpropylamine groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)9-15-13(5)14-7-11(3)6-12(4)8-14/h6-8,10,13,15H,9H2,1-5H3 |
InChI Key |
RIFWGMPHFGOZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)NCC(C)C)C |
Origin of Product |
United States |
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